1H and 13C NMR Chemical Shifts for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Comprehensive Characterization and Synthesis Guide
1H and 13C NMR Chemical Shifts for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Comprehensive Characterization and Synthesis Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster drugs (e.g., zolpidem, alpidem). Functionalization of this core, particularly via halogenation at the C3 position, is a critical step in drug discovery, as it provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and modulates the lipophilicity of the molecule.
This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine . Furthermore, it details a self-validating, green-chemistry protocol for its synthesis via ultrasound-assisted C–H functionalization, outlining the mechanistic causality behind the experimental design.
Spectroscopic Profiling: NMR Analysis
The precise assignment of NMR chemical shifts is paramount for confirming the regioselectivity of the iodination. The data below is acquired at 400 MHz for 1 H and 101 MHz for 13 C in CDCl 3 .
1 H NMR Chemical Shifts
The proton NMR spectrum of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is defined by the electronic push-pull dynamics of the electron-donating methoxy group and the highly deshielding imidazopyridine core.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Rationale |
| H-5 | 8.23 | Doublet (d) | 4.4 | 1H | Highly deshielded by the adjacent bridgehead nitrogen (N4) and the peri-interaction with the bulky C3-iodine atom, which forces the proton into the deshielding cone. |
| H-2', H-6' | 8.02 | Doublet (d) | 5.6 | 2H | Phenyl protons ortho to the electron-withdrawing imidazopyridine core. |
| H-8 | 7.61 | Doublet (d) | 6.0 | 1H | Pyridine ring proton adjacent to N1. |
| H-7 | 7.27 | Doublet (d) | 4.8 | 1H | Pyridine ring proton. |
| H-3', H-5' | 7.04 | Doublet (d) | 6.0 | 2H | Strongly shielded by the resonance electron donation from the para-methoxy group. |
| H-6 | 6.94 | Triplet (t) | 4.6 | 1H | Pyridine ring proton. |
| -OCH 3 | 3.89 | Singlet (s) | - | 3H | Characteristic shift for a methoxy methyl group attached to an aromatic ring. |
13 C NMR Chemical Shifts
The carbon NMR spectrum provides the most definitive proof of C3-iodination due to the extreme shielding effect induced by the iodine atom.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Assignment Rationale |
| 159.92 | Quaternary (C-O) | C-4' | Strongly deshielded by the directly attached electronegative oxygen atom. |
| 148.01, 147.85 | Quaternary (C-N) | C-2, C-8a | Bridgehead carbon (C-8a) and C-2, both adjacent to nitrogen atoms. |
| 129.96 | CH | C-2', C-6' | Phenyl ring carbons ortho to the core. |
| 126.61 | CH | C-7 | Pyridine ring carbon. |
| 125.94 | CH | C-5 | Pyridine ring carbon adjacent to N4. |
| 125.80 | Quaternary (C-C) | C-1' | Ipso carbon of the phenyl ring. |
| 117.36 | CH | C-8 | Pyridine ring carbon. |
| 113.93 | CH | C-3', C-5' | Shielded by resonance from the methoxy group. |
| 113.29 | CH | C-6 | Pyridine ring carbon. |
| 59.10 | Quaternary (C-I) | C-3 | Diagnostic Peak: Massive upfield shift due to the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA). |
| 55.44 | CH 3 | -OCH 3 | Typical methoxy carbon shift. |
Mechanistic Insight into the SO-HALA Effect: The C3 carbon appears at an unusually shielded chemical shift of δ 59.10 (typical aromatic sp2 carbons resonate >100 ppm). This is a classic manifestation of the "Heavy-Atom Effect on the Light-Atom" (HALA effect). As described by , the massive iodine nucleus induces strong spin-orbit (SO) coupling. The dense electron cloud of the halogen creates a secondary magnetic field that heavily shields the directly attached carbon nucleus, pushing its resonance drastically upfield.
Synthetic Methodology & Mechanistic Pathway
Historically, the iodination of imidazo[1,2-a]pyridines required stoichiometric amounts of toxic metallic oxidants or harsh conditions. The modern standard, established by , utilizes an ultrasound-assisted, metal-free C–H functionalization mediated by tert-butyl hydroperoxide (TBHP).
Causality of the Reagents:
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Ultrasound Irradiation (USI): Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This physical phenomenon rapidly cleaves the O–O bond of TBHP to form active radicals, reducing reaction times from hours to mere minutes.
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TBHP (Oxidant): Acts as a green, metal-free radical initiator that oxidizes molecular iodine (I 2 ) into highly electrophilic iodine species (I + or I•).
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Ethanol (Solvent): Provides an environmentally benign medium that perfectly solubilizes both the organic substrate and the oxidant while facilitating optimal cavitation bubble formation.
Mechanistic pathway of ultrasound-assisted C3-iodination mediated by TBHP.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system.
Step 1: Reaction Setup
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Equip a clean, dry Schlenk tube with a magnetic stir bar.
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Add 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (0.20 mmol) and molecular iodine (I 2 , 0.12 mmol) to the tube.
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Add 2.0 mL of absolute ethanol to dissolve the reactants.
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Introduce TBHP (70% in water, 0.40 mmol) dropwise to the mixture.
Step 2: Ultrasonic Irradiation
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Submerge the Schlenk tube into an ultrasonic bath operating at room temperature.
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Irradiate the mixture.
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Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the fluorescent starting material spot under UV (254 nm) indicates complete conversion (typically within 15–30 minutes).
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Step 3: Quenching and Extraction
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Remove the tube from the ultrasonic bath and quench the reaction by adding 10 mL of distilled water.
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Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).
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Combine the organic layers and wash with a saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) solution to neutralize any unreacted iodine (the organic layer will transition from brown/purple to pale yellow).
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Dry the organic phase over anhydrous sodium sulfate (Na 2 SO 4 ), filter, and concentrate under reduced pressure.
Step 4: Purification and Spectroscopic Validation
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Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a brown solid (Yield: ~90%).
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Self-Validation Checkpoint 2: Acquire a 13 C NMR spectrum. The presence of a quaternary carbon signal at δ 59.10 ppm acts as the definitive proof of successful C3-iodination, distinguishing the product from unreacted starting material or alternative regioisomers.
References
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Yang, H., Huang, N., Wang, N., Shen, H., Teng, F., Liu, X., Jiang, H., Tan, M.-C., & Gui, Q.-W. "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide." ACS Omega, 2021, 6(40), 25940–25949.[Link]
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Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Chemical Reviews, 2020, 120(15), 7065–7103.[Link]
